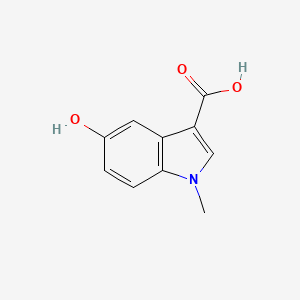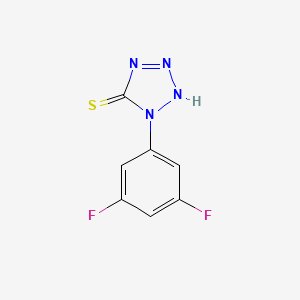
5-Hydroxy-1-methyl-1h-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-1-methyl-1h-indole-3-carboxylic acid: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1-methyl-1h-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The specific conditions for synthesizing this compound may vary, but common reagents include acetic acid and hydrochloric acid under reflux conditions .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxy-1-methyl-1h-indole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid structures, while reduction can produce alcohols or aldehydes .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Hydroxy-1-methyl-1h-indole-3-carboxylic acid is used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities, making them valuable in the development of new therapeutic agents .
Medicine: In medicine, this compound and its derivatives are investigated for their potential to treat various diseases. Their ability to interact with multiple biological targets makes them promising candidates for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Mécanisme D'action
The mechanism of action of 5-Hydroxy-1-methyl-1h-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . For example, they can inhibit enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Hydroxyindole-3-acetic acid: A metabolite of serotonin, involved in neurotransmission.
1-Methylindole-3-carboxylic acid: A structural analog with similar reactivity but different biological activity.
Uniqueness: 5-Hydroxy-1-methyl-1h-indole-3-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the indole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other indole derivatives .
Propriétés
Formule moléculaire |
C10H9NO3 |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
5-hydroxy-1-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c1-11-5-8(10(13)14)7-4-6(12)2-3-9(7)11/h2-5,12H,1H3,(H,13,14) |
Clé InChI |
VLOIXMSHKMWINP-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C1C=CC(=C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3-carboxylic acid))](/img/structure/B15330456.png)


![(2-Methylbenzo[d]oxazol-7-yl)methanamine](/img/structure/B15330484.png)


![4,4'-Difluoro-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B15330499.png)
![3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B15330510.png)
![tert-Butyl (6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B15330523.png)

![3-Chloro-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B15330535.png)

